3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 3-bromobenzoyl group
Mechanism of Action
Target of Action
Thiazolidine-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance throughPPAR-γ receptor activation . They also exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, TZD analogues improve insulin resistance by activating the PPAR-γ receptor . This activation enhances the body’s response to insulin, thereby reducing blood glucose levels. In terms of antimicrobial action, TZD analogues inhibit cytoplasmic Mur ligases, enzymes involved in the biosynthesis of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death.
Biochemical Pathways
The compound affects several biochemical pathways. In the case of hypoglycemic activity, the activation of the PPAR-γ receptor leads to enhanced insulin sensitivity and glucose uptake in peripheral tissues . For antimicrobial action, the inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This disruption leads to cell wall weakening and eventual bacterial cell death.
Pharmacokinetics
Thiazolidine derivatives are known for their diverse therapeutic and pharmaceutical activity and are used in probe design . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action. In the case of hypoglycemic activity, the compound’s action results in improved insulin sensitivity and reduced blood glucose levels . For antimicrobial action, the compound’s inhibition of Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Bromobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazolidine-2,4-dione Moiety: This can be accomplished through a cycloaddition reaction involving a thioamide and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 3-(1-(3-Methylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Uniqueness
3-(1-(3-Bromobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[1-(3-bromobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVCFYLCFLFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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